
(2-Bromophenyl)(imino)methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.12 g/mol . It is also known by its IUPAC name, 2-bromo-S-methylenebenzenesulfinamide . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, an imino group, and a lambda6-sulfanone moiety.
Mechanism of Action
Target of Action
S-Methyl-S-(2-bromophenyl)sulfoximine is a sulfoximine derivative, similar to Methionine sulfoximine (MSO), which is known to be an irreversible glutamine synthetase inhibitor . Glutamine synthetase is a key enzyme in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine. Therefore, the primary target of S-Methyl-S-(2-bromophenyl)sulfoximine is likely to be glutamine synthetase.
Mode of Action
Based on its structural similarity to mso, it can be inferred that s-methyl-s-(2-bromophenyl)sulfoximine might also act as an inhibitor of glutamine synthetase . MSO is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . It is plausible that S-Methyl-S-(2-bromophenyl)sulfoximine might interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of glutamine synthetase by S-Methyl-S-(2-bromophenyl)sulfoximine could affect the glutamine synthesis pathway, leading to a decrease in the production of glutamine. This could potentially disrupt nitrogen metabolism within the cell . The exact downstream effects would depend on the specific cellular context and the role of glutamine in those cells.
Result of Action
The molecular and cellular effects of S-Methyl-S-(2-bromophenyl)sulfoximine’s action would likely be related to its inhibition of glutamine synthetase. This could lead to a decrease in glutamine levels, potentially affecting various cellular processes that depend on glutamine, such as protein synthesis and energy production .
Preparation Methods
The synthesis of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-bromobenzaldehyde with sulfinamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
(2-Bromophenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Scientific Research Applications
(2-Bromophenyl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:
Comparison with Similar Compounds
(2-Bromophenyl)(imino)methyl-lambda6-sulfanone can be compared with other similar compounds, such as:
(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
(4-Bromophenyl)(imino)methyl-lambda6-sulfanone: The position of the bromine atom on the phenyl ring is different, which can influence the compound’s chemical properties and interactions.
(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone: This compound has a dimethyl group instead of a methylene group, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
IUPAC Name |
(2-bromophenyl)-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOLYXWOVMNOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833459-47-5 |
Source


|
| Record name | (2-bromophenyl)(imino)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2551116.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)
![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)



![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)
![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)
![ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2551131.png)

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)
![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

